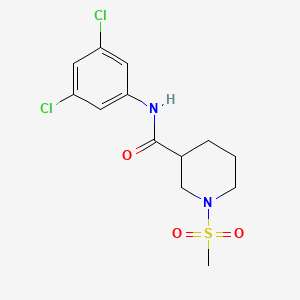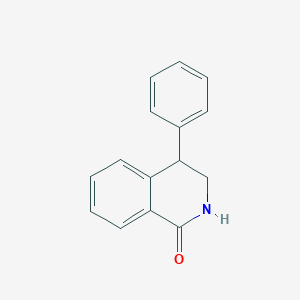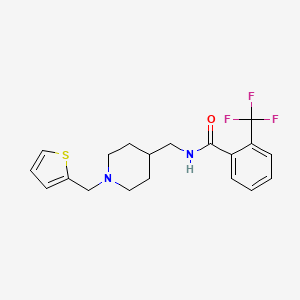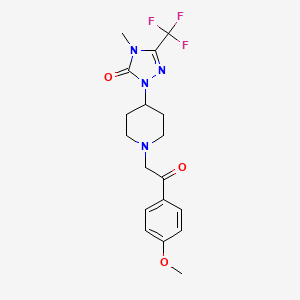
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-1930942, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. JNJ-1930942 has been extensively studied for its potential use as a therapeutic agent for various pain conditions.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide blocks the activation of TRPV1 by various stimuli, including heat, acid, and capsaicin. By blocking TRPV1 activation, N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide reduces pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to reduce pain sensation and inflammation in various animal models of pain. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 in pain sensation and inflammation. However, N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has some limitations for lab experiments. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is not a specific TRPV1 antagonist and can also block other ion channels, such as TRPA1 and TRPM8. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is also not suitable for in vivo studies due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. One direction is to develop more potent and selective TRPV1 antagonists that can be used for in vivo studies. Another direction is to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide may also have potential therapeutic uses for other conditions, such as pruritus and cough.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichlorophenylacetonitrile with methylmagnesium bromide to form 3,5-dichlorophenylacetone. The second step involves the reaction of 3,5-dichlorophenylacetone with piperidine and methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent for various pain conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been studied for its potential use as a treatment for pruritus (itching) and cough.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-3-9(8-17)13(18)16-12-6-10(14)5-11(15)7-12/h5-7,9H,2-4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISDMRXWOXXBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)







![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)